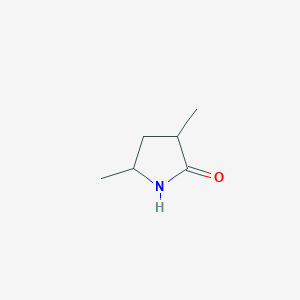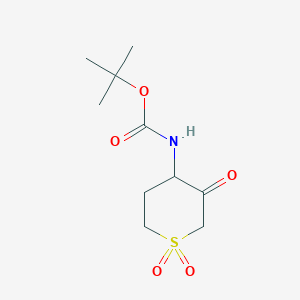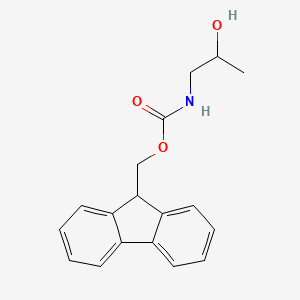
3,5-Dimethylpyrrolidin-2-one
Descripción general
Descripción
3,5-Dimethylpyrrolidin-2-one, also known as 3,3-Dimethyl-2-pyrrolidinone, is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including this compound, can be achieved through the reaction of various 1,6-enynes .Molecular Structure Analysis
The molecular structure of this compound contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, and 1 secondary amide .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons, and slightly soluble in water .Aplicaciones Científicas De Investigación
Organocatalysis : 3,5-Dimethylpyrrolidin-2-one derivatives, like 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, have been used as organocatalysts in asymmetric Michael addition reactions, showing good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
Asymmetric Synthesis : The compound has applications in asymmetric synthesis, such as in the creation of Trans-2,5-dimethylpyrrolidine, offering a new route for synthesizing enantiomerically pure pyrrolidine derivatives (M. E. Zwaagstra, A. Meetsma, B. Feringa, 1993).
Inorganic Chemistry : In the field of inorganic chemistry, studies have shown the utility of this compound derivatives in processes like dehydrogenative Ga-Ga coupling and hydrogallation in gallium hydride complexes (S. Nogai, H. Schmidbaur, 2004).
Magnetic Properties : Research on azido-bridged 1D complexes [Ni(3,5-dmpy)2(N3)2]n and [Co1.5(3,5-dmpy)3(N3)3]n indicates the relevance of this compound derivatives in studying spin canting and metamagnetism (Zhengliang Lu, P. Gamez, H. Kou, Chunhua Fan, Haitao Zhang, Guoxin Sun, 2012).
Photochemistry : The compound also finds applications in photochemistry, as demonstrated in studies on the synthesis and photochemistry of 5,5-Dimethyl-1H-pyrrol-2(5H)-one and its N-Substituted derivatives (Andreas Ihlefeld, P. Margaretha, 1992).
Biological Studies : Research has shown that this compound derivatives, like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, exhibit cytotoxicity and antioxidant activity, indicating potential applications in cancer research and antioxidative therapy (K. Saurav, K. Kannabiran, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-3-5(2)7-6(4)8/h4-5H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPBYCPNJRCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309480 | |
| Record name | 3,5-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18591-83-8 | |
| Record name | 3,5-Dimethyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18591-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)









![N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide](/img/structure/B3380226.png)

